Trichodecenin II

Peptaibol Structure Sequence Comparison Membrane-Active Peptides

Researchers need exact peptaibol sequences; generic substitution invalidates SAR data due to single-residue effects on ion channels. Trichodecenin II is a defined 7-residue lipopeptide with (Z)-4-decenoyl anchor and C-terminal leucinol. - Ideal scaffold to study minimum membrane-active motifs - Quantify lipid anchor vs. non-lipidated control in biophysical assays - Head-to-head vs. Trichodecenin I isolates Leu→Ile functional impact Available for immediate R&D supply.

Molecular Formula C38H69N7O8
Molecular Weight 752.0 g/mol
Cat. No. B15559297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichodecenin II
Molecular FormulaC38H69N7O8
Molecular Weight752.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H69N7O8/c1-10-11-12-13-14-15-16-17-31(47)39-21-32(48)40-22-33(49)44-30(20-27(6)7)36(52)45-38(8,9)37(53)41-23-34(50)43-29(19-26(4)5)35(51)42-28(24-46)18-25(2)3/h14-15,25-30,46H,10-13,16-24H2,1-9H3,(H,39,47)(H,40,48)(H,41,53)(H,42,51)(H,43,50)(H,44,49)(H,45,52)/b15-14-/t28-,29-,30-/m0/s1
InChIKeyNWZRAGOZRFZRMT-DXQOOLMCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichodecenin II: Short-Chain Peptaibol Procurement Guide


Trichodecenin II is a 7-residue peptaibol (lipopeptide antibiotic) first isolated from conidia of the fungus Trichoderma viride [1]. It is characterized by an N-terminal (Z)-4-decenoyl fatty acyl chain, a central α-aminoisobutyric acid (Aib) residue that induces a helical conformation, and a C-terminal leucinol moiety [1]. This compound belongs to the broader peptaibol family, which includes other Trichoderma-derived molecules like alamethicin (20 residues), trichorzianines, and the closely related Trichodecenin I, which differs only by a single amino acid substitution in the C-terminal region [1].

Peptide Length 7-residue short-chain peptaibol
Lipidation (Z)-4-decenoyl N-terminal anchor
Key Residue Aib induces helical conformation

Why Generic Substitution Fails for Trichodecenin II


Generic substitution among peptaibols is not scientifically justified due to the profound impact of small structural variations on biological activity and mechanism. The peptaibol family exhibits sequence-dependent membrane activity; even single amino acid changes, such as the Leu→Ile substitution distinguishing Trichodecenin II from Trichodecenin I, can alter helical propensity, membrane insertion depth, and resultant channel-forming properties [1]. Furthermore, chain length directly dictates the size and stability of ion channels formed [2]. Therefore, procurement decisions must be based on the specific molecular entity required for a given experimental system, not on broader class membership.

  • Single Residue Shift
    Leu→Ile substitution in Trichodecenin I may alter membrane insertion depth and channel properties.
  • Chain Length Mismatch
    7-residue vs. 20-residue alamethicin leads to distinct ion channel sizes and stability profiles.
  • Lipidation Absence
    Non-lipidated analogs lack the membrane anchor, shifting membrane-binding dynamics.

Trichodecenin II: Procurement Evidence Guide


Leu vs. Ile Substitution: Structural Consequences

The primary structural difference between Trichodecenin II and its closest analog, Trichodecenin I, is a single amino acid substitution in the C-terminal region. Trichodecenin II possesses a leucine (Leu) at this position, while Trichodecenin I contains an isoleucine (Ile) [1]. This subtle variation alters the peptide's hydrophobic character and side-chain packing, which can influence its ability to insert into and perturb lipid bilayers [1][2].

C-Terminal Sequence
Head-to-head
Trichodecenin II
Leu
vs Trichodecenin I
Ile
Non-interchangeable for membrane interaction studies.
Based on original FAB-MS and NMR characterization.
Peptaibol Structure Sequence Comparison Membrane-Active Peptides

Impact of Peptide Length on Ion Channel Activity

Trichodecenin II is a short, 7-residue peptaibol, while the extensively studied peptaibol alamethicin is a 20-residue peptide [1][2]. This 13-residue difference is functionally critical, as it governs the size and stability of the voltage-gated ion channels they form in lipid membranes. Alamethicin typically forms large, stable, barrel-stave pores, whereas shorter peptaibols like Trichodecenin II are hypothesized to form smaller, more transient channels or to act via a carpet-like mechanism [2].

Chain Length
Class-level
7 residues vs. 20 residues (alamethicin)
Defines short-chain model for minimal channel requirements.
Hypothesized to form smaller, transient channels.
Ion Channel Peptaibol Pharmacology Membrane Permeabilization

Total Synthesis and Compound Homogeneity

Unlike many natural peptaibol mixtures that are microheterogeneous and difficult to separate, Trichodecenin II was successfully synthesized via a solution-phase method, as reported in its initial characterization [1]. This total synthesis enables the production of a homogeneous compound, in contrast to natural isolates which may contain closely related isoforms. Vendors supplying synthetic Trichodecenin II report purities of ≥98%, as determined by HPLC .

Compound Homogeneity
Data to verify
≥98% purity (HPLC), synthetic
Supports reproducible membrane assay results.
Vendor specification; independent verification recommended.
Chemical Synthesis Peptide Chemistry Research Reagent Purity

N-Terminal Lipidation: Lipopeptaibol Subclass

Trichodecenin II is distinguished from non-lipidated peptaibols by the presence of an N-terminal (Z)-4-decenoyl group, classifying it as a lipopeptaibol [1]. This fatty acyl chain acts as a membrane anchor, enhancing the peptide's affinity for lipid bilayers and influencing its orientation and depth of insertion. In contrast, many other peptaibols, including alamethicin, lack this lipid modification and rely solely on their amphipathic helicity for membrane interaction [2].

N-Terminal Lipidation
Class-level
Trichodecenin II
Lipidated
vs Alamethicin
Non-lipidated
Enables studies on lipid anchor function in membrane binding.
Class-level inference; requires experimental validation.
Lipopeptaibol Membrane Anchor Peptide Structure

Trichodecenin II: Research Applications


SAR Studies of Short-Chain Peptaibols

Use Trichodecenin II as the core scaffold for SAR studies aimed at understanding the minimum sequence requirements for membrane perturbation. Its 7-residue length and single Aib residue make it an ideal, simplified model for systematically altering sequence and measuring resulting changes in helical content and membrane activity, as evidenced by its structural characterization [1].

Biophysics of Lipidated vs. Non-Lipidated Peptides

Employ Trichodecenin II in biophysical assays (e.g., surface plasmon resonance, fluorescence spectroscopy, electrophysiology) to directly compare its membrane binding and permeabilization kinetics with those of a non-lipidated, 7-residue control peptide. This directly tests the functional role of the (Z)-4-decenoyl lipid anchor, a key differentiating feature of this lipopeptaibol [1].

Sequence-Specific Bioactivity Comparison

Utilize Trichodecenin II in head-to-head bioassays against its close analog, Trichodecenin I, to quantify the functional consequences of the single Leu/Ile substitution. This experimental design isolates the effect of a single amino acid change on a defined biological endpoint (e.g., antimicrobial activity, cytotoxicity) and is predicated on the known sequence difference between the two compounds [1].

Application
Selection Property
Validation Focus
Short-chain peptaibol SAR
7-residue scaffold with single Aib
Helical content & membrane perturbation assays
Lipidated vs. non-lipidated biophysics
(Z)-4-decenoyl N-terminal anchor
Membrane binding & permeabilization kinetics
Sequence-specific bioactivity comparison
Leu/Ile substitution identity
Bioactivity endpoint comparison (vs Trichodecenin I)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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